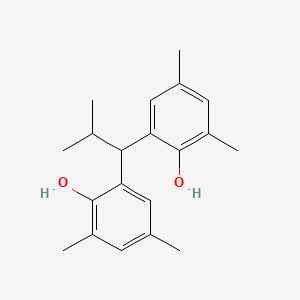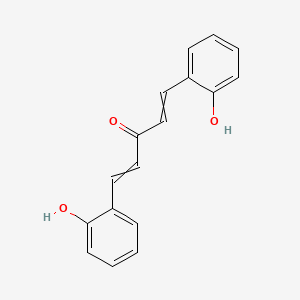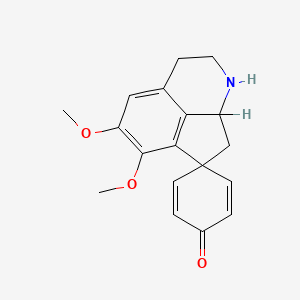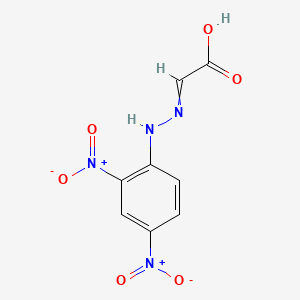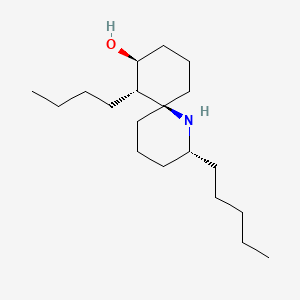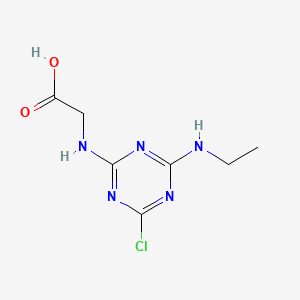
Phosphanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphanide is a phosphorus hydride. It is a conjugate base of a phosphane.
科学的研究の応用
Metal Phosphanide Complexes in Coordination Chemistry
The research on phosphanide complexes, such as those involving zinc and cadmium, has advanced the understanding of coordination chemistry. In a study by Stey and Stalke (2005), metal phosphanide complexes were synthesized and characterized, revealing insights into their coordination behavior and structural properties. This research emphasizes the role of phosphanides in developing complex metal-ligand systems with potential applications in catalysis and material science (Stey & Stalke, 2005).
Phosphanides in Biological Systems and Biotechnology
While not directly involving phosphanides, related research in biotechnology and biological systems provides contextual relevance. For instance, the PhosPhAt database details the phosphorylation sites in Arabidopsis, contributing to our understanding of phosphorus-related biochemical processes in plants (Durek et al., 2009). Additionally, phage-based technologies, involving phosphorus-containing compounds, are explored for their applications in gene circuits and directed evolution platforms (Lemire, Yehl, & Lu, 2018).
Phosphine Resistance in Pest Management
Research on phosphine resistance, involving compounds related to phosphanides, is significant in pest management strategies. A study by Opit et al. (2012) investigated phosphine resistance in insect species, providing insights into the challenges and methodologies for managing pest resistance in agricultural settings (Opit, Phillips, Aikins, & Hasan, 2012).
Applications in Material Science
Phosphanide complexes have applications in material science, particularly in the synthesis of polymers and coatings. Research by Singh et al. (2006) on biodegradable polyphosphazenes, which could be related to phosphanide chemistry, shows the potential of these materials in biomedical applications like drug delivery and tissue engineering (Singh et al., 2006).
Synthesis and Structural Analysis
The synthesis and structural analysis of phosphanide compounds are critical in advancing chemical knowledge. For example, the study of cyano(triphenylsilyl)phosphanide as a building block for P,C,N conjugated molecules by Le Corre et al. (2021) provides valuable insights into the reactivity and applications of these compounds in creating novel molecular structures (Le Corre, Gamboa‐Carballo, Li, & Grützmacher, 2021).
特性
CAS番号 |
16050-72-9 |
|---|---|
製品名 |
Phosphanide |
分子式 |
H2P- |
分子量 |
32.99 g/mol |
IUPAC名 |
phosphanide |
InChI |
InChI=1S/H2P/h1H2/q-1 |
InChIキー |
JZWFHNVJSWEXLH-UHFFFAOYSA-N |
SMILES |
[PH2-] |
正規SMILES |
[PH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)
![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
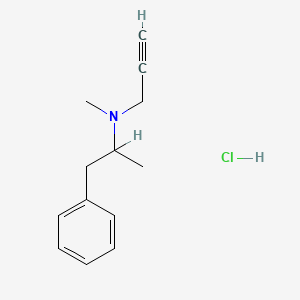
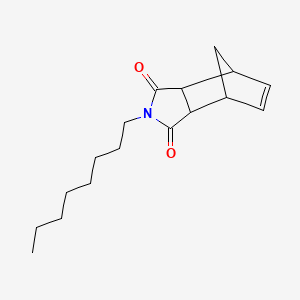
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
